molecular formula C6H7N3OS B1336293 2-Furaldehyde thiosemicarbazone CAS No. 5419-96-5

2-Furaldehyde thiosemicarbazone

Cat. No.: B1336293
CAS No.: 5419-96-5
M. Wt: 169.21 g/mol
InChI Key: ZLHKUOXVUSHCLN-XBXARRHUSA-N
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Description

2-Furaldehyde thiosemicarbazone is an organic compound derived from the reaction of 2-furaldehyde (also known as furfural) with thiosemicarbazide. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furaldehyde thiosemicarbazone typically involves the condensation reaction between 2-furaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

2-Furaldehyde+Thiosemicarbazide2-Furaldehyde thiosemicarbazone\text{2-Furaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{this compound} 2-Furaldehyde+Thiosemicarbazide→2-Furaldehyde thiosemicarbazone

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Furaldehyde thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-Furaldehyde thiosemicarbazone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenecarboxaldehyde thiosemicarbazone
  • 2-Pyrrolecarboxaldehyde thiosemicarbazone
  • 5-Nitro-2-furaldehyde thiosemicarbazone

Uniqueness

2-Furaldehyde thiosemicarbazone is unique due to its furan ring structure, which imparts distinct chemical and biological properties compared to its thiophene and pyrrole analogs. The presence of the furan ring enhances its ability to form hydrogen bonds and participate in various chemical reactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

[(E)-furan-2-ylmethylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c7-6(11)9-8-4-5-2-1-3-10-5/h1-4H,(H3,7,9,11)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHKUOXVUSHCLN-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878903
Record name HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)-
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URL https://comptox.epa.gov/dashboard/DTXSID00878903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153750-93-7, 5419-96-5
Record name Furfural thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153750937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC9944
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FURALDEHYDE THIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name Furfural thiosemicarbazone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD436TU49C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furaldehyde thiosemicarbazone

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